N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase ATR . This kinase plays a crucial role in the DNA damage response mechanism and is essential for the maintenance of fragile site stability and efficient regulation of centrosome duplication .
Mode of Action
The compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . It binds to the kinase, thereby preventing it from phosphorylating ‘Ser-139’ of histone variant H2AX at sites of DNA damage . This inhibition disrupts the DNA damage response mechanism.
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response pathway . When ATR kinase is inhibited, it can no longer phosphorylate ‘Ser-139’ of histone variant H2AX at sites of DNA damage . This disruption can lead to instability at fragile sites and inefficient regulation of centrosome duplication .
Result of Action
The inhibition of ATR kinase by this compound disrupts the DNA damage response mechanism . This can lead to genomic instability, which may have implications in various cellular processes and disease states, including cancer .
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-16(5-8-20-21)15-4-3-13(11-18-15)12-19-17(23)14-6-9-22(10-7-14)26(2,24)25/h3-5,8,11,14H,6-7,9-10,12H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGFUCLCHTWFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.